molecular formula C17H20ClN5O B12241289 1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B12241289
M. Wt: 345.8 g/mol
InChI Key: FHINFCYLAZGTTF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of phenylureas. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridazinyl group attached to an azetidinyl urea backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Preparation of 4-Chlorobenzylamine: This intermediate is prepared by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of Azetidinyl Intermediate: The azetidinyl intermediate is synthesized by reacting 4-chlorobenzylamine with 3-methyl-3-azetidinone in the presence of a base such as sodium hydride (NaH).

    Coupling with Pyridazinyl Group: The final step involves the coupling of the azetidinyl intermediate with 6-methylpyridazine-3-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea: Another phenylurea compound with similar structural features but different substituents.

    4,4-Dimethyl-1-(4-chlorophenyl)-3-pentanone: A structurally related compound with a different functional group arrangement.

Uniqueness

1-[(4-Chlorophenyl)methyl]-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidinyl urea backbone, combined with the chlorophenyl and pyridazinyl groups, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H20ClN5O

Molecular Weight

345.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C17H20ClN5O/c1-12-3-8-16(21-20-12)23-10-15(11-23)22(2)17(24)19-9-13-4-6-14(18)7-5-13/h3-8,15H,9-11H2,1-2H3,(H,19,24)

InChI Key

FHINFCYLAZGTTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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